5-Hydroxy Propranolol-d5

Catalog No.
S12899978
CAS No.
M.F
C16H21NO3
M. Wt
280.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy Propranolol-d5

Product Name

5-Hydroxy Propranolol-d5

IUPAC Name

5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

Molecular Formula

C16H21NO3

Molecular Weight

280.37 g/mol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D

InChI Key

WMYPGILKDMWISO-LQBDHZFKSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C

5-Hydroxy Propranolol-d5 is a deuterated derivative of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. The chemical formula for 5-Hydroxy Propranolol-d5 is C16_{16}H21_{21}D5_{5}N O3_{3}, where the presence of deuterium (D) enhances its stability and allows for precise quantification in analytical studies. This compound is primarily utilized in pharmacokinetic research to track the metabolism and interactions of Propranolol in biological systems.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent Propranolol structure, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the nucleophile used.

The mechanism of action of 5-Hydroxy Propranolol-d5 mirrors that of Propranolol. It functions as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure. Its unique deuterium labeling does not significantly alter its pharmacological properties but provides distinct mass differences useful for analytical detection.

The synthesis of 5-Hydroxy Propranolol-d5 typically involves:

  • Deuteration of Propranolol: This can be achieved via catalytic exchange reactions using deuterium gas or deuterated solvents.
  • Hydroxylation: Following deuteration, hydroxylation is performed to introduce the hydroxyl group at the 5-position.

In industrial settings, these processes are scaled up using high-pressure reactors and continuous flow systems to ensure efficiency and consistency in product quality. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm purity .

5-Hydroxy Propranolol-d5 has several significant applications in scientific research:

  • Pharmacokinetic Studies: It serves as an internal standard for quantifying Propranolol and its metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Metabolic Pathway Analysis: The compound aids in understanding the metabolic pathways of Propranolol by tracking its formation and elimination.
  • Drug

In interaction studies, 5-Hydroxy Propranolol-d5 helps elucidate how Propranolol interacts with various drugs and biological molecules. By using this labeled compound, researchers can accurately measure how other substances affect the metabolism and efficacy of Propranolol, providing insights into potential drug-drug interactions.

Similar Compounds

Several compounds share structural similarities with 5-Hydroxy Propranolol-d5:

  • 4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar pharmacological properties.
  • 7-Hydroxy Propranolol: A hydroxylated metabolite that exhibits slightly different pharmacokinetic properties compared to 5-Hydroxy Propranolol-d5.
  • Propranolol: The parent compound widely used in clinical practice.

Comparison with Similar Compounds

CompoundUnique Features
4-Hydroxy PropranololSimilar pharmacological activity but without deuterium.
7-Hydroxy PropranololDifferent pharmacokinetics; not deuterated.
PropranololWidely used; lacks isotopic labeling for analytical studies.

The uniqueness of 5-Hydroxy Propranolol-d5 lies in its deuterium labeling, which enhances stability and allows for precise quantification without significantly altering its pharmacological effects .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

280.18352726 g/mol

Monoisotopic Mass

280.18352726 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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